
1,2-Dioléoyl-sn-glycéro-3-phospho-L-sérine, sel de sodium
Vue d'ensemble
Description
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt, also known as DOPS, is a phospholipid containing oleic acid . It is an excellent substitute for the naturally occurring Brain PS and has similar physical properties . It is more stable to oxidation and has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies .
Molecular Structure Analysis
The molecular formula of DOPS is C42H77NO10PNa . The linear formula is CCCCCCCC\C=C/CCCCCCCC (=O)OC [C@@H] (COP (O) (=O)OC [C@H] (N)C (O)=O)OC (=O)CCCCCCC\C=C/CCCCCCCC . The molecular weight is 810.03 .Physical And Chemical Properties Analysis
DOPS is a powder form phospholipid . It is hygroscopic and not light sensitive . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL . It is stored at -20°C .Applications De Recherche Scientifique
Substitut pour le PS cérébral
Le 1,2-Dioléoyl-sn-glycéro-3-phospho-L-sérine, sel de sodium (DOPS) est un excellent substitut pour le PS cérébral naturel . Il présente des propriétés physiques similaires et est plus stable à l'oxydation .
Formation de vésicules unilamellaires
Le DOPS a été utilisé dans la formation de vésicules unilamellaires pour étudier l'effet de la courbure sur la structure membranaire . Cela contribue à comprendre la dynamique des membranes cellulaires et leur rôle dans divers processus biologiques.
Formation de bicouches lipidiques supportées
Le DOPS a été utilisé dans la formation de bicouches lipidiques supportées pour étudier les effets de divers matériaux de support sur la redistribution des lipides entre les feuillets membranaires . Cette recherche peut fournir des informations sur les propriétés biophysiques des membranes cellulaires.
Imitation des membranes plaquettaires
Le DOPS a été utilisé, avec le DOPC et le DOPE, dans des mélanges lipidiques pour imiter les membranes plaquettaires pour des études de coagulation . Cela peut aider à comprendre le processus de coagulation sanguine et à développer des traitements pour les troubles connexes.
Étalon lipidique en spectrométrie de masse d'ions secondaires à temps de vol (ToF-SIMS)
Le 1,2-Diacyl-sn-glycéro-3-phospho-L-sérine a été utilisé comme étalon lipidique dans les empreintes spectrales ToF-SIMS . Cela permet l'identification et la quantification des lipides dans divers échantillons.
Étalon de référence en chromatographie en couche mince (CCM)
Il a été utilisé comme étalon de référence en CCM pour quantifier les lipides provenant de milieux conditionnés par des astrocytes (ACM) traités par des fibroblastes . Cela peut aider à l'étude du métabolisme lipidique dans les cellules.
Mécanisme D'action
Target of Action
The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is the cell membrane. It is a phospholipid that can be used in lipid mixtures with DOPC and DOPE . The compound has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure .
Mode of Action
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt interacts with its targets by integrating into the lipid bilayer of the cell membrane. It has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets .
Biochemical Pathways
The compound affects the biochemical pathways related to membrane structure and function. By integrating into the lipid bilayer, it can influence the curvature of the membrane and the distribution of lipids between the leaflets of the membrane .
Result of Action
The molecular and cellular effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt’s action are primarily related to its influence on membrane structure. By affecting the curvature of the membrane and the distribution of lipids, it can potentially influence various cellular processes that depend on membrane properties .
Action Environment
The action, efficacy, and stability of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt are likely to be influenced by environmental factors that affect lipid structures and functions. These could include factors such as temperature, pH, and the presence of other lipids or proteins that interact with lipids .
Analyse Biochimique
Biochemical Properties
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt plays a crucial role in biochemical reactions, particularly in the formation and stabilization of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with calcium ions, which are essential for the activation of certain enzymes involved in blood coagulation . Additionally, this compound can interact with proteins such as annexins, which bind to phospholipids in a calcium-dependent manner . These interactions are vital for processes like membrane fusion, vesicle trafficking, and signal transduction.
Cellular Effects
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases . This compound can also impact gene expression by altering the localization and function of transcription factors. In terms of cellular metabolism, it plays a role in the synthesis and turnover of membrane lipids, thereby influencing cell growth and proliferation . Studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt exerts its effects through specific binding interactions with biomolecules. It can bind to and activate enzymes such as protein kinase C (PKC), which is involved in various signaling pathways . This compound also acts as a substrate for phospholipases, which hydrolyze phospholipids to generate signaling molecules . Additionally, it can modulate the activity of ion channels and transporters, thereby affecting ion homeostasis and cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt can change over time. This compound is relatively stable when stored at -20°C, but it can degrade upon prolonged exposure to light and air . Over time, its ability to form lipid bilayers and interact with proteins may diminish, affecting its efficacy in experimental applications. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory in rodents by modulating neurotransmitter release and synaptic plasticity . At high doses, it may induce toxic effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.
Propriétés
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZNDUWYZIXFY-YORIBCANSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)


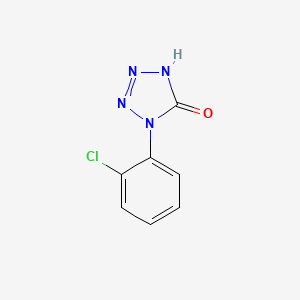
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
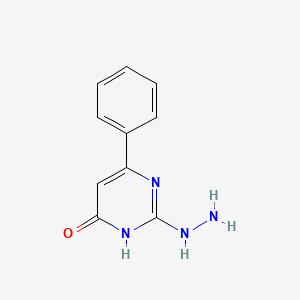
![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)
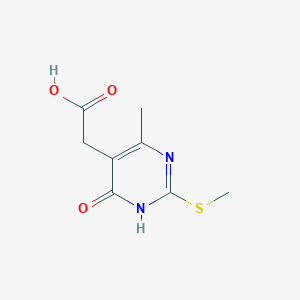
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)
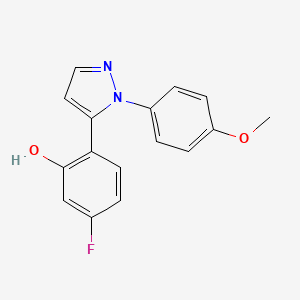
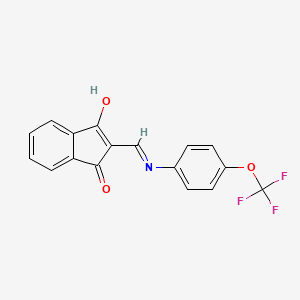
![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)


